molecular formula C40H64N2O14S2 B585131 Ecamsule ditriethanolamine CAS No. 92841-53-7

Ecamsule ditriethanolamine

Cat. No.: B585131
CAS No.: 92841-53-7
M. Wt: 861.072
InChI Key: BNCJQBCYKLERPY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ecamsule Ditriethanolamine functions as a photostable, broad-spectrum sun protection agent . It absorbs specific ultraviolet rays, preventing them from reaching the skin and protecting against damage like sunburn and premature aging . Its capacity to both capture and filter ultraviolet A rays guarantees comprehensive protection against the deleterious impacts of sun exposure .

Cellular Effects

This compound exerts its effects primarily on skin cells. By absorbing specific ultraviolet rays, it prevents these rays from reaching the skin, thereby protecting skin cells from UV-induced damage . This includes protection against sunburn and premature aging .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a photostable, broad-spectrum sun protection agent . When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .

Metabolic Pathways

Given its role as a UV filter, it is likely that its primary function is to absorb UV radiation and release it as thermal energy .

Transport and Distribution

As a topical preparation, it is primarily applied to the skin where it functions to absorb UV radiation .

Subcellular Localization

Given its role as a UV filter, it is likely that it is primarily localized to the skin surface where it can effectively absorb UV radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ecamsule ditriethanolamine is synthesized through a multi-step process involving the reaction of terephthalylidene dicamphor sulfonic acid with triethanolamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt. The final product is purified through crystallization or other suitable methods to achieve the required purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is produced in tightly controlled environments to maintain consistency and quality. The final product is packaged and stored in light-protected containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Ecamsule ditriethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ecamsule ditriethanolamine has a wide range of scientific research applications:

Mechanism of Action

Ecamsule ditriethanolamine functions by absorbing ultraviolet rays in the 290–400 nanometer range, with peak protection at 345 nanometers. Upon exposure to ultraviolet light, the compound undergoes reversible photoisomerization followed by photoexcitation. The absorbed ultraviolet energy is then released as thermal energy, preventing it from penetrating the skin and causing damage. This mechanism effectively protects the skin from ultraviolet-induced harm .

Comparison with Similar Compounds

Similar Compounds

    Bemotrizinol: Another broad-spectrum ultraviolet absorber with high photostability.

    Avobenzone: Known for its ability to absorb ultraviolet A rays but less photostable compared to ecamsule.

    Bisoctizole: Effective against a broad range of the solar spectrum.

    Benzophenone-3 (Oxybenzone): Absorbs ultraviolet B rays and some ultraviolet A rays.

    Octocrylene: Often used in combination with other ultraviolet absorbers for broad-spectrum protection.

Uniqueness of Ecamsule Ditriethanolamine

This compound stands out due to its exceptional photostability and broad-spectrum ultraviolet absorption. Unlike some other ultraviolet absorbers, it does not degrade significantly when exposed to light, ensuring prolonged protection. Its ability to absorb a wide range of ultraviolet wavelengths makes it a preferred choice in sunscreen formulations .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCJQBCYKLERPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64N2O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92841-53-7
Record name Ecamsule ditriethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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